N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16334961
InChI: InChI=1S/C23H21F3N4O3/c24-23(25,26)15-3-1-4-16(12-15)30-13-14(11-20(30)31)21(32)28-9-10-29-22(33)18-5-2-6-19-17(18)7-8-27-19/h1-8,12,14,27H,9-11,13H2,(H,28,32)(H,29,33)
SMILES:
Molecular Formula: C23H21F3N4O3
Molecular Weight: 458.4 g/mol

N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide

CAS No.:

Cat. No.: VC16334961

Molecular Formula: C23H21F3N4O3

Molecular Weight: 458.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide -

Specification

Molecular Formula C23H21F3N4O3
Molecular Weight 458.4 g/mol
IUPAC Name N-[2-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide
Standard InChI InChI=1S/C23H21F3N4O3/c24-23(25,26)15-3-1-4-16(12-15)30-13-14(11-20(30)31)21(32)28-9-10-29-22(33)18-5-2-6-19-17(18)7-8-27-19/h1-8,12,14,27H,9-11,13H2,(H,28,32)(H,29,33)
Standard InChI Key SQBDPRFYSWHJST-UHFFFAOYSA-N
Canonical SMILES C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound features a 5-oxopyrrolidine ring substituted at position 1 with a 3-(trifluoromethyl)phenyl group. Position 3 of the pyrrolidinone is linked via a carbonyl group to an ethylenediamine bridge, terminating in an indole-4-carboxamide moiety. Key structural attributes include:

  • Trifluoromethylphenyl group: Enhances lipophilicity and metabolic stability, common in CNS-targeting agents.

  • Pyrrolidinone core: A lactam structure facilitating hydrogen bonding and conformational rigidity.

  • Indole-4-carboxamide: The indole scaffold is prevalent in kinase inhibitors and antiviral agents, while the carboxamide group promotes solubility and target engagement .

The canonical SMILES string (C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3) confirms connectivity, with the indole nitrogen at position 1 remaining unsubstituted.

Table 1: Molecular Descriptors

PropertyValue
IUPAC NameN-[2-[[5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide
Molecular FormulaC23H21F3N4O3\text{C}_{23}\text{H}_{21}\text{F}_{3}\text{N}_{4}\text{O}_{3}
Molecular Weight458.4 g/mol
XLogP3~3.2 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

Synthetic Methodology

Reaction Conditions and Strategies

Synthesis of this compound likely involves multi-step sequences under controlled conditions. Key steps inferred from analogous syntheses include :

  • Pyrrolidinone Formation: Cyclization of γ-aminobutyric acid derivatives or lactamization of δ-keto acids, facilitated by dehydrating agents (e.g., POCl3\text{POCl}_3).

  • Trifluoromethylphenyl Introduction: Nucleophilic aromatic substitution or Suzuki coupling to attach the 3-(trifluoromethyl)phenyl group.

  • Amide Bond Formation: Coupling the pyrrolidinone-3-carboxylic acid to ethylenediamine using carbodiimide reagents (e.g., EDC/HOBt), followed by indole-4-carboxamide attachment.

Critical parameters:

  • Solvents: Dimethylformamide (DMF) or acetonitrile for polar aprotic conditions.

  • Atmosphere: Inert gas (N₂/Ar) to prevent oxidation of intermediates.

  • Purification: Likely employs column chromatography or recrystallization.

Table 2: Representative Synthetic Intermediates

StepIntermediateKey Reagents/Conditions
11-(3-Trifluoromethylphenyl)pyrrolidin-5-onePOCl₃, reflux, 6h
23-Carboxy-pyrrolidinone derivativeEDC, HOBt, DMF, RT
3Ethylenediamine conjugateDIPEA, DCM, 0°C to RT

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

  • Aqueous Solubility: ~0.1 mg/mL (predicted), limited by the trifluoromethyl and indole groups.

  • logP: 3.2 (moderate lipophilicity, favoring blood-brain barrier penetration).

  • pKa: Indole NH (~9.5), carboxamide NH (~2.5).

Metabolic Stability

The trifluoromethyl group resists oxidative metabolism, while the pyrrolidinone may undergo CYP3A4-mediated hydroxylation .

Future Research Directions

  • Target Identification: High-throughput screening against kinase or protease libraries.

  • SAR Optimization: Varying the indole substituents (e.g., 5-fluoro analogs) .

  • In Vivo PK/PD: Assessing oral bioavailability and tissue distribution.

  • Toxicology Profiling: Acute toxicity studies in rodent models.

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